5-Bromo-2,3-dihydro-1H-indol-1-amine
Description
Properties
IUPAC Name |
5-bromo-2,3-dihydroindol-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2/c9-7-1-2-8-6(5-7)3-4-11(8)10/h1-2,5H,3-4,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZAKZBSQPHXBDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,3-dihydro-1H-indol-1-amine typically involves the bromination of 2,3-dihydro-1H-indol-1-amine. One common method is the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow chemistry, which allows for better control over reaction conditions and yields. The use of automated systems can also enhance the reproducibility and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,3-dihydro-1H-indol-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used to replace the bromine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2,3-dione derivatives, while substitution reactions can produce various substituted indole compounds .
Scientific Research Applications
5-Bromo-2,3-dihydro-1H-indol-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: This compound can be used to study the biological activity of indole derivatives, including their interactions with enzymes and receptors.
Medicine: Research into its potential therapeutic applications, such as anticancer, antiviral, and antimicrobial activities, is ongoing.
Industry: It can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Bromo-2,3-dihydro-1H-indol-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can enhance its binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
Ring Saturation
- 5-Bromo-1H-indol-3-amine hydrochloride (CAS: 1893457-72-1): An unsaturated indole derivative with bromine at position 5 and an amine at position 3. The aromatic indole ring enhances π-π stacking interactions but reduces conformational flexibility compared to the dihydroindoline scaffold .
- 2-Methyl-2,3-dihydro-1H-indol-1-amine (DP4) : A saturated indoline analog with a methyl group at position 2 instead of bromine. The absence of bromine reduces steric bulk and alters electronic properties, impacting receptor binding .
Substituent Position and Identity
- 7-Bromo-1H-indol-5-amine (CAS: 196205-07-9): Bromine at position 7 and amine at position 5 on an unsaturated indole. Positional isomerism significantly affects dipole moments and intermolecular interactions .
- 5-Bromo-3-[(3-hydroxyphenyl)amino]-2,3-dihydro-1H-indol-2-one: Features a keto group at position 2 and an anilino substituent at position 3.
Physicochemical Properties
Biological Activity
5-Bromo-2,3-dihydro-1H-indol-1-amine is a compound belonging to the indole family, which has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and research findings related to this compound, supported by data tables and case studies.
This compound features a bromine atom at the 5th position of the indole ring, influencing its reactivity and biological activity. The synthesis typically involves bromination of 2,3-dihydro-1H-indol-1-amine using reagents such as bromine or N-bromosuccinimide (NBS) in organic solvents like dichloromethane or chloroform at room temperature.
Synthetic Routes
| Method | Reagents | Conditions |
|---|---|---|
| Bromination | Br₂ or NBS | DCM/Chloroform, RT |
| Reduction | LiAlH₄ or NaBH₄ | Anhydrous conditions |
| Substitution | Nucleophiles (amines, thiols) | Various solvents |
Antimicrobial Activity
Research indicates that derivatives of 5-bromo compounds exhibit significant antimicrobial properties. For instance, a study synthesized various derivatives of 5-bromoisatin combined with pyrimidine and evaluated their antimicrobial activity. Compounds showed Minimum Inhibitory Concentration (MIC) values ranging from 0.355 µM to 1.58 µM against various bacterial and fungal strains .
Table 1: Antimicrobial Activity of 5-Bromoisatin Derivatives
| Compound | MIC (µM) | Bacterial Strains | Fungal Strains |
|---|---|---|---|
| 3a | 1.58 | S. aureus | C. albicans |
| 3g | 0.355 | E. coli | A. niger |
| 3h | 0.856 | B. subtilis | A. niger |
Neuroprotective Properties
Recent studies have also explored the neuroprotective effects of indole derivatives, including 5-bromo compounds. These compounds have shown promise in reducing oxidative stress and protecting neuronal cells from damage, suggesting potential applications in neurodegenerative diseases .
Table 2: Neuroprotective Effects
| Compound | Mechanism of Action | Study Reference |
|---|---|---|
| 5-Bromo Derivative | Antioxidant properties | PMC9655341 |
| Indole Derivatives | Modulation of neuroinflammatory pathways | ResearchGate Study |
The biological activity of 5-bromo derivatives is largely attributed to their interaction with specific molecular targets such as enzymes and receptors. The presence of the bromine atom enhances binding affinity, which may contribute to their therapeutic effects .
Case Studies
In a study published in Nature Communications, researchers demonstrated that certain derivatives exhibited selective binding to melatonin receptors, indicating potential applications in sleep disorders and circadian rhythm regulation .
Q & A
Q. What are the established synthetic routes for 5-Bromo-2,3-dihydro-1H-indol-1-amine, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : A common synthesis involves coupling reactions using catalysts like CuI in solvent systems such as PEG-400/DMF (2:1). For example, a related indole derivative was synthesized via azide-alkyne cycloaddition with CuI catalysis, yielding 50% after purification by flash column chromatography (70:30 EtOAc/hexane) . Key parameters to optimize include reaction time (e.g., 12 hours), solvent polarity, and catalyst loading. TLC (Rf = 0.30 in EtOAc/hexane) and NMR (¹H/¹³C) are critical for monitoring reaction progress and purity validation.
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are conflicting spectral data resolved?
- Methodological Answer : ¹H/¹³C NMR and HRMS are standard for structural confirmation. For instance, FAB-HRMS (m/z 427.0757 [M+H]⁺) and NMR chemical shifts (e.g., indole NH at δ 10–12 ppm) are diagnostic . Discrepancies in data (e.g., unexpected splitting) may arise from tautomerism or impurities. Cross-validation with alternative methods like IR (C-Br stretch ~560 cm⁻¹) or X-ray crystallography (if crystalline) is recommended.
Advanced Research Questions
Q. How do substituent variations (e.g., halogen substitution) influence the biological activity of this compound analogs?
- Methodological Answer : Halogen substitution (Br vs. Cl, I) alters electronic and steric properties, impacting receptor binding. For example, replacing Br with Cl in similar indole derivatives reduced α-glucosidase inhibition by 30%, while fluoro analogs showed enhanced blood-brain barrier penetration . A systematic SAR study should include:
- Electrostatic potential mapping (computational) to predict binding affinity.
- In vitro assays (e.g., enzyme inhibition, receptor binding) with IC₅₀ comparisons.
- LogP measurements to assess hydrophobicity changes.
Q. How can researchers resolve contradictory data on the compound’s mechanism of action across different biological assays?
- Methodological Answer : Contradictions may arise from assay-specific conditions (e.g., pH, cell lines). For example, conflicting reports on 5-HT receptor binding (agonist vs. antagonist) can be addressed by:
Q. What experimental design frameworks are suitable for studying multifactorial interactions (e.g., solvent, temperature, catalyst) in the synthesis of novel analogs?
- Methodological Answer : Factorial design (e.g., 2³ full factorial) allows simultaneous testing of variables. For example:
| Factor | Low Level | High Level |
|---|---|---|
| Temperature | 25°C | 90°C |
| Catalyst (CuI) | 0.5 eq | 1.5 eq |
| Solvent | DMF | PEG-400 |
| Response variables: Yield, purity (HPLC). ANOVA identifies significant interactions . |
Q. How can computational methods guide the design of this compound derivatives with improved pharmacokinetic properties?
- Methodological Answer :
- ADMET prediction : Tools like SwissADME assess bioavailability (e.g., Rule of Five compliance).
- Docking studies : Use AutoDock Vina to simulate binding to targets (e.g., 5-HT₆ receptor).
- QSAR models : Correlate substituent descriptors (e.g., Hammett σ) with activity .
Methodological Considerations Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
